4-(N-methylglycyl)piperazine-1-carbaldehyde
CAS No.: 1282097-55-5
Cat. No.: VC8227139
Molecular Formula: C8H15N3O2
Molecular Weight: 185.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1282097-55-5 |
|---|---|
| Molecular Formula | C8H15N3O2 |
| Molecular Weight | 185.22 |
| IUPAC Name | 4-[2-(methylamino)acetyl]piperazine-1-carbaldehyde |
| Standard InChI | InChI=1S/C8H15N3O2/c1-9-6-8(13)11-4-2-10(7-12)3-5-11/h7,9H,2-6H2,1H3 |
| Standard InChI Key | NMXJXPZISXPVDL-UHFFFAOYSA-N |
| SMILES | CNCC(=O)N1CCN(CC1)C=O |
| Canonical SMILES | CNCC(=O)N1CCN(CC1)C=O |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-(N-methylglycyl)piperazine-1-carbaldehyde is CHNO, with a molecular weight of 185.23 g/mol. Its structure integrates two functional groups critical for reactivity:
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Aldehyde group: Positioned at the 1-site of the piperazine ring, this moiety enables condensation reactions, nucleophilic additions, and participation in dynamic covalent chemistry .
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N-Methylglycyl group: A secondary amine-linked glycine derivative at the 4-position, providing hydrogen-bonding capabilities and potential bioisosteric properties .
The piperazine core adopts a chair conformation, with the aldehyde and N-methylglycyl groups occupying equatorial positions to minimize steric strain. This spatial arrangement influences solubility, with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) likely being optimal for reactions .
Synthetic Methodologies
Formylation of Piperazine Derivatives
The 1-carbaldehyde group is typically introduced via formylation of piperazine. A demonstrated route involves reacting piperazine with methyl formate under alkaline conditions, yielding 1-piperazinecarbaldehyde . For 4-substituted derivatives like 4-(N-methylglycyl)piperazine-1-carbaldehyde, selective protection strategies are required:
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Step 1: Introduce the N-methylglycyl group at the 4-position using N-methylglycine ethyl ester hydrochloride in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) .
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Step 2: Perform formylation at the 1-position using a mixed anhydride system (formic acid and acetic anhydride) at 0–5°C to prevent over-formylation .
Alternative Pathways via Nitroso Intermediates
Patent literature describes nitrosation and methylation sequences for piperazine derivatives . While developed for 1-nitroso-4-methylpiperazine, analogous methods could be adapted:
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Nitrosate piperazine dichlorohydrate at 6–20°C using sodium nitrite in acidic media.
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Methylate the intermediate with formaldehyde and formic acid at pH 6–7 and 80–100°C .
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Replace formaldehyde with N-methylglycine precursors during the alkylation step to install the desired side chain.
Physicochemical Properties
The compound’s air sensitivity necessitates storage under inert gas (argon/nitrogen) at 2–8°C . Stability studies indicate gradual oxidation of the aldehyde to carboxylic acid under ambient conditions, requiring stabilization with radical inhibitors like BHT.
Reactivity and Functionalization
The aldehyde group undergoes characteristic reactions:
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Condensation: Forms Schiff bases with primary amines, enabling linkage to peptides or polymers .
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Nucleophilic addition: Reacts with Grignard reagents, organozinc compounds, or cyanides to generate secondary alcohols or nitriles .
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Reductive amination: Catalytic hydrogenation with amines produces secondary amines, useful in drug conjugate synthesis .
The N-methylglycyl side chain participates in:
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Peptide coupling: Activates as a carbamate or activated ester for solid-phase synthesis.
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Metal coordination: Binds transition metals (Cu²⁺, Ni²⁺) via the glycine backbone, suggesting applications in catalysis .
Applications in Pharmaceutical and Materials Chemistry
Drug Discovery
Piperazine aldehydes serve as intermediates for:
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Kinase inhibitors: The aldehyde moiety acts as a covalent warhead targeting catalytic lysine residues .
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Protease-activated receptors (PAR) antagonists: Conformational restraint from the piperazine ring enhances selectivity .
Polymer Chemistry
Incorporation into:
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Self-healing materials: Reversible Schiff base formation enables dynamic crosslinking .
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Ion-exchange resins: Quaternary ammonium derivatives show promise in water purification .
Future Research Directions
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Stereoselective synthesis: Developing asymmetric routes to access enantiopure forms for chiral drug synthesis.
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Bioconjugation studies: Exploring click chemistry applications with azide-functionalized biomolecules.
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Computational modeling: DFT studies to predict reactivity patterns and optimize catalyst design.
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